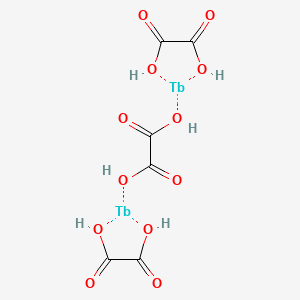

Terbium oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Terbium oxalate is a chemical compound with the formula Tb₂(C₂O₄)₃. It is the oxalate salt of terbium, a rare earth element. This compound typically appears as a white solid and exhibits green fluorescence under ultraviolet light when in its decahydrate form .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Terbium oxalate can be synthesized by reacting terbium(III) chloride with oxalic acid in an aqueous solution. The reaction produces this compound decahydrate, which can be further processed to obtain the anhydrous form by heating .

Industrial Production Methods: In industrial settings, this compound is often produced through similar precipitation methods, where terbium salts are reacted with oxalic acid. The resulting this compound is then filtered, washed, and dried to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

Thermal Decomposition: Terbium oxalate decomposes upon heating to form terbium(III,IV) oxide, releasing carbon monoxide and carbon dioxide gases.

Acid Reactions: It reacts with hydrochloric acid to form terbium(III) chloride and oxalic acid.

Common Reagents and Conditions:

Oxalic Acid: Used in the synthesis of this compound.

Hydrochloric Acid: Used in reactions to obtain terbium(III) chloride from this compound.

Major Products:

Terbium(III,IV) Oxide: Formed from the thermal decomposition of this compound.

Terbium(III) Chloride: Formed from the reaction with hydrochloric acid.

Applications De Recherche Scientifique

Terbium oxalate has several applications in scientific research:

Luminescent Materials: Due to its green fluorescence, this compound is used in the development of phosphors and other luminescent materials.

Ion-Selective Adsorbents: this compound frameworks have been studied for their ability to selectively adsorb lead ions from solutions, making them useful in water purification and environmental remediation.

Electrochemical Studies: this compound is used in electrochemical studies to explore the oxidation states and stability of terbium ions in various electrolytes.

Mécanisme D'action

The mechanism by which terbium oxalate exerts its effects is primarily related to its ability to form coordination complexes and its luminescent properties. The terbium ions in the compound can interact with various ligands, leading to the formation of stable complexes. These interactions are crucial in applications such as ion-selective adsorption and luminescent materials .

Comparaison Avec Des Composés Similaires

Terbium(III) Chloride (TbCl₃): Another terbium compound used in similar applications, such as luminescent materials and electrochemical studies.

Terbium(III,IV) Oxide (Tb₄O₇): Formed from the thermal decomposition of terbium oxalate and used in various industrial applications.

Uniqueness: this compound is unique due to its specific coordination chemistry and its ability to form stable complexes with various ligands. Its green fluorescence under ultraviolet light also makes it particularly valuable in the development of luminescent materials .

Propriétés

Numéro CAS |

996-33-8 |

|---|---|

Formule moléculaire |

C6H6O12Tb2 |

Poids moléculaire |

587.95 g/mol |

Nom IUPAC |

oxalic acid;terbium |

InChI |

InChI=1S/3C2H2O4.2Tb/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);; |

Clé InChI |

ITKUPIBEFPKJME-UHFFFAOYSA-N |

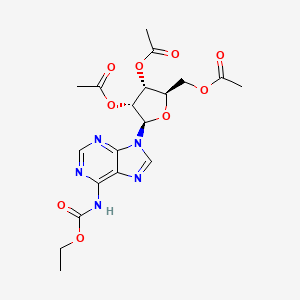

SMILES canonique |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Tb].[Tb] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxybenzoyl-coenzyme A; (Acyl-CoA); [M+H]+](/img/structure/B12079119.png)